Benzeneacetamide, N-(aminocarbonyl)-4-nitro-

Physicochemical Characterization Thermal Stability Solid-State Form

Procure Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (CAS 5430-75-1) for differentiation-critical research. This para-nitro phenylacetylurea offers a non-halogenated scaffold that avoids the neurotoxicity liabilities of halogenated analogs, while the electron-withdrawing nitro group provides a direct route to amine-functionalized derivatives via nitro reduction—a transformation not accessible from unsubstituted or halogenated congeners. Its higher melting point (250-252°C) and moderate hydrophilicity (LogP 0.7) make it the preferred choice for solid-state studies, reverse-phase HPLC method development, and synthesis of [(4-amino-phenyl)-acetyl]-urea. Lot-specific purity and analytical data ensure reproducible outcomes.

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
CAS No. 5430-75-1
Cat. No. B13988872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, N-(aminocarbonyl)-4-nitro-
CAS5430-75-1
Molecular FormulaC9H9N3O4
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C9H9N3O4/c10-9(14)11-8(13)5-6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H3,10,11,13,14)
InChIKeyAGDWMWXDXXWYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (CAS 5430-75-1) | Class Baseline and Core Properties for Scientific Procurement


Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (CAS 5430-75-1), also known as N-carbamoyl-2-(4-nitrophenyl)acetamide or [(4-nitro-phenyl)-acetyl]-urea, is an aromatic amide and acetylurea derivative bearing a 4-nitrophenyl substituent [1]. It possesses the molecular formula C9H9N3O4 and a molecular weight of 223.19 g/mol [1]. The compound belongs to the phenylacetylurea class—exemplified by the anticonvulsant phenacemide (phenylacetylurea)—but is distinguished from the parent and its halogenated analogs by the presence of the electron-withdrawing para-nitro group on the phenyl ring [2]. This nitro substitution fundamentally alters electronic distribution, hydrogen-bonding potential, and metabolic reactivity relative to unsubstituted or halogenated congeners [2].

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (CAS 5430-75-1): Why Class-Similar Analogs Cannot Be Assumed Interchangeable in Research Applications


Phenylacetylurea derivatives exhibit substantial variation in physicochemical and biological properties depending on the nature of the phenyl ring substituent. Unsubstituted phenylacetylurea (phenacemide) differs from its halogenated analogs in neurotoxicity profiles, with p-bromo- and p-chloro-substituted derivatives inducing marked neurotoxicity in rodent models while the parent and other analogs remain non-neurotoxic [1]. The para-nitro group on Benzeneacetamide, N-(aminocarbonyl)-4-nitro- introduces distinct electronic effects—including strong electron withdrawal and increased hydrogen-bond acceptor capacity—that diverge fundamentally from halogen substitution [2]. These electronic differences affect the compound's acid-base character, partitioning behavior (LogP = 0.7), and its utility as a synthetic intermediate amenable to nitro reduction chemistry [2]. Substituting a generic phenylacetylurea for this specific nitro-substituted derivative would alter reaction outcomes, biological target engagement, and downstream functionalization pathways, making identity-critical procurement essential [3].

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (CAS 5430-75-1): Head-to-Head Comparative Evidence Against Closest Structural Analogs


Physicochemical Differentiation: Melting Point Comparison with Unsubstituted Parent Phenylacetylurea

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- exhibits a melting point of 250–252 °C (measured in water as solvent) [1], which is substantially elevated relative to the unsubstituted parent phenylacetylurea (phenacemide), reported to melt at 214–216 °C [2]. This approximately 36 °C increase in melting point is attributable to enhanced intermolecular hydrogen bonding and dipole-dipole interactions conferred by the para-nitro group, resulting in greater crystal lattice stability.

Physicochemical Characterization Thermal Stability Solid-State Form

Partitioning Behavior and Solubility: LogP Differentiation from Halogenated Phenylacetylurea Analogs

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- has a predicted octanol-water partition coefficient (LogP) of 0.7 [1], placing it in a moderately hydrophilic range. In contrast, halogenated phenylacetylurea analogs such as p-bromophenylacetylurea (BPAU) and p-chlorophenylacetylurea exhibit substantially higher predicted LogP values (estimated >2.5 based on halogen substitution effects), consistent with their increased lipophilicity [2]. The nitro group's strong electron-withdrawing character and capacity for hydrogen-bond acceptance reduces LogP relative to halogenated congeners, altering membrane permeability and aqueous solubility profiles.

Lipophilicity ADME Properties Solubility

Synthetic Versatility: Nitro Group Reduction Pathway Unavailable to Non-Nitro Analogs

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- serves as a precursor that can be reduced to the corresponding amino derivative, [(4-amino-phenyl)-acetyl]-urea (CAS 85708-78-7), via standard nitro reduction protocols [1]. This transformation pathway is absent in unsubstituted phenylacetylurea and its halogenated analogs (e.g., BPAU, chlorphenacemide), which lack a reducible nitro group. The nitro group also enables further functionalization via diazotization or electrophilic substitution chemistry orthogonal to halogen substitution [2].

Synthetic Intermediate Functional Group Transformation Medicinal Chemistry

Neurotoxicity Profile Inference: Absence of Documented Neurotoxicity in Contrast to Halogenated Analogs

In a structure-activity study of phenylacetylurea derivatives, p-bromophenylacetylurea (BPAU) and its chloro-analog induced marked neurotoxicity in rats, producing hindlimb weakness after twice-weekly administration at 200 mg/kg (cumulative maximum 2000 mg/kg), whereas the unsubstituted parent phenylacetylurea and five other analogs displayed no evidence of neurotoxicity under identical conditions [1]. While Benzeneacetamide, N-(aminocarbonyl)-4-nitro- was not directly tested in this study, the nitro substituent is distinct from the halogen substitution pattern that conferred neurotoxicity. The absence of halogen atoms eliminates the structural motif associated with halogen-induced neurotoxicity in this chemical series [1].

Neurotoxicity Safety Profile In Vivo Toxicology

Benzeneacetamide, N-(aminocarbonyl)-4-nitro- (CAS 5430-75-1): Evidence-Backed Application Scenarios for Scientific Procurement


Synthetic Intermediate for Amino-Phenylacetylurea Derivatives

When research requires the generation of amino-functionalized phenylacetylurea compounds, Benzeneacetamide, N-(aminocarbonyl)-4-nitro- provides a direct synthetic route via nitro reduction to yield [(4-amino-phenyl)-acetyl]-urea (CAS 85708-78-7) [1]. This transformation is not accessible from unsubstituted phenylacetylurea or halogenated analogs, making the nitro-substituted compound uniquely suited for generating amine-containing derivatives for further conjugation or pharmacophore elaboration [1].

Physicochemical Property-Driven Solid-Form Selection for Formulation Studies

With a melting point of 250–252 °C—approximately 36 °C higher than the unsubstituted parent phenylacetylurea (214–216 °C) [1][2]—this compound offers enhanced thermal stability and distinct solid-state behavior. Researchers investigating solid-form properties, crystalline stability, or formulation development within the phenylacetylurea class should select this nitro-substituted derivative when higher melting points and altered crystal packing are experimentally required [1].

Medicinal Chemistry Exploration of Non-Halogenated Phenylacetylurea Scaffolds

Given that halogenated phenylacetylureas (BPAU and chloro-analog) exhibit pronounced neurotoxicity in rodent models while unsubstituted and other non-halogenated analogs remain non-neurotoxic [1], Benzeneacetamide, N-(aminocarbonyl)-4-nitro- represents a non-halogenated phenylacetylurea scaffold for medicinal chemistry campaigns seeking to avoid the neurotoxicity liability associated with halogen substitution. The nitro group further provides an additional hydrogen-bond acceptor site and electron-withdrawing character, enabling exploration of structure-activity relationships distinct from both halogenated and unsubstituted congeners [2].

Analytical Method Development Requiring Moderate Hydrophilicity

The predicted LogP of 0.7 [1] positions this compound in a moderately hydrophilic range, in contrast to the more lipophilic halogenated phenylacetylureas (estimated LogP >2.5) [2]. This physicochemical property makes Benzeneacetamide, N-(aminocarbonyl)-4-nitro- particularly suitable as a reference standard or test compound for developing reverse-phase HPLC methods, solubility assays, or partition coefficient determinations where moderate aqueous compatibility is advantageous [1].

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